molecular formula C18H18N4O3 B5407869 2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide

2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide

Cat. No.: B5407869
M. Wt: 338.4 g/mol
InChI Key: XKYHEVNJBAKKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide is a selective inhibitor of BTK, a protein kinase that plays a key role in the activation of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are involved in the proliferation and survival of cancer cells and the inflammatory response in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and survival of these cells. It also has anti-inflammatory effects in autoimmune diseases, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, like any experimental drug, this compound has limitations and challenges that need to be addressed in further studies, including its potential toxicity, optimal dosing, and efficacy in different cancer and autoimmune disease models.

Future Directions

There are several future directions for the study of 2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide. One important area of research is the identification of biomarkers that can predict response to treatment and monitor disease progression. Another area of interest is the combination of this compound with other agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, further clinical studies are needed to evaluate the safety and efficacy of this compound in human patients with cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide involves several steps, including the reaction of 2,6-dihydroxybenzoic acid with 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-amine to form the intermediate compound this compound. This intermediate is then purified and further processed to obtain the final product, this compound.

Scientific Research Applications

2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Properties

IUPAC Name

2,6-dihydroxy-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-15-7-4-8-16(24)17(15)18(25)21-14(13-5-2-1-3-6-13)9-10-22-12-19-11-20-22/h1-8,11-12,14,23-24H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYHEVNJBAKKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=NC=N2)NC(=O)C3=C(C=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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